N,N-Dimethylbutyramide
Overview
Description
N,N-Dimethylbutyramide is an organic compound with the molecular formula C6H13NO. It is a clear, colorless to pale yellow liquid with a molecular weight of 115.17 g/mol . This compound is known for its use as an organic intermediate and pharmaceutical intermediate .
Preparation Methods
N,N-Dimethylbutyramide can be synthesized through various methods. One common synthetic route involves the reaction of butyryl chloride with dimethylamine . The reaction typically occurs under controlled conditions, such as low temperatures and the presence of a base to neutralize the hydrochloric acid byproduct. Industrial production methods often involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
N,N-Dimethylbutyramide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to amines or other reduced forms.
Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dimethylbutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a medium for various biological reactions and processes.
Medicine: This compound is used as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethylbutyramide exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
N,N-Dimethylbutyramide can be compared with other similar compounds such as N,N-Dimethylformamide and N,N-Dibutylformamide . While all these compounds share the amide functional group, they differ in their alkyl chain lengths and substituents, which influence their physical and chemical properties. This compound is unique due to its specific molecular structure, which imparts distinct reactivity and solubility characteristics .
Properties
IUPAC Name |
N,N-dimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-5-6(8)7(2)3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJUZNJJLALGNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061081 | |
Record name | Butanamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760-79-2 | |
Record name | N,N-Dimethylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanamide, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylbutyramide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanamide, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N,N-Dimethylbutyramide in peptide chemistry?
A1: this compound serves as a key building block in synthesizing a novel, conformationally constrained, seven-membered dipeptidomimetic ring system called 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine (DAP) []. This ring system shows promise as a molecular scaffold for mimicking biologically relevant peptide structures and potentially enhancing their activity and stability.
Q2: How is this compound incorporated into the synthesis of DAPs?
A2: The synthesis involves using N-Boc-alpha-amino-gamma-oxo-N,N-dimethylbutyramide as a starting material []. This compound undergoes a series of reactions, including reductive alkylation with amino acid derivatives, acetylation, deprotection, and finally, ring closure via diphenylphosphorazidate to yield the desired DAP structure.
Q3: Has this compound been found in the environment?
A3: While the provided research doesn't directly study the environmental occurrence of this compound, a related compound, 3-hydroxy-N,N-dimethylbutyramide, was identified as a major soil degradation product of the insecticide dicrotophos []. This finding suggests a potential pathway for the formation of this compound-like structures in the environment through the breakdown of certain chemicals.
Q4: What are the potential advantages of using DAPs as dipeptidomimetics?
A4: DAPs offer several potential advantages, including increased conformational rigidity compared to linear peptides, which can enhance binding affinity and selectivity towards biological targets []. Furthermore, the synthetic routes described allow for the introduction of different chiralities and diverse side chains, enabling fine-tuning of the DAP's structure to optimize its biological activity.
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